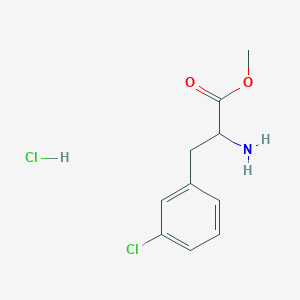

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride

Beschreibung

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a methyl ester group, a primary amine at the second carbon, and a 3-chlorophenyl substituent at the third carbon, in its hydrochloride salt form. Its structural features make it a candidate for pharmaceutical intermediates, particularly in psychotropic or neuroactive drug development, given the prevalence of chlorophenyl moieties in such compounds (e.g., bupropion impurities, trazodone derivatives) .

Eigenschaften

Molekularformel |

C10H13Cl2NO2 |

|---|---|

Molekulargewicht |

250.12 g/mol |

IUPAC-Name |

methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |

InChI-Schlüssel |

QDVSQQKLRHVYFU-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2-Amino-3-(3-Chlorphenyl)propanoat-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Sie kann reduziert werden, um Amine oder Alkohole zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile wie Natriumhydroxid (NaOH) und Ammoniak (NH3) werden unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Methyl-2-Amino-3-(3-Chlorphenyl)propanoat-Hydrochlorid wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung weit verbreitet. Einige seiner Anwendungen umfassen:

Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird im Studium von Enzym-Substrat-Wechselwirkungen und Protein-Ligand-Bindung eingesetzt.

Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Vorläufer bei der Synthese pharmazeutischer Verbindungen untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt in verschiedenen chemischen Verfahren verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Amino-3-(3-Chlorphenyl)propanoat-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is frequently utilized in the pharmaceutical industry due to its potential biological activities. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer therapies. The compound's structural features allow for modifications that can enhance its pharmacological properties.

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride demonstrate cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the proliferation of HeLa cells (IC50 values ranging from 0.69 to 11 μM), indicating potential as anticancer agents .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural modifications can enhance lipophilicity, improving cell penetration and efficacy against resistant strains.

Enzyme Inhibition Studies

The compound has been studied for its interactions with various enzymes, particularly as a potential inhibitor of histone deacetylases (HDACs). Such interactions are crucial for understanding its mechanism of action and guiding further drug development efforts .

Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride on human cancer cell lines. The results indicated significant inhibition of cell viability, especially in colorectal cancer models. The findings suggest that specific structural modifications could enhance the compound's efficacy compared to standard treatments like doxorubicin .

Antimicrobial Efficacy

In a comparative study, derivatives of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride were tested against various bacterial strains. The results demonstrated enhanced antibacterial properties linked to the presence of chlorine substituents on the phenyl ring, which improved interaction with bacterial membranes .

Wirkmechanismus

The mechanism of action of Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Substituent Positions

(a) Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12

- Key Differences: Substituent Position: The 4-chlorophenyl group replaces the 3-chlorophenyl group, altering steric and electronic properties. Amino Group Position: The amine is at the third carbon instead of the second, creating a positional isomer.

- Implications : The 4-chloro substitution may enhance metabolic stability compared to the 3-chloro analog due to reduced steric hindrance in aromatic interactions. Positional isomerism could affect receptor binding affinity .

(b) Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Molecular Weight : 280.15

- Key Differences :

- Ester Group : Ethyl ester instead of methyl, increasing lipophilicity.

- Hydroxyl Group : Additional hydroxyl at the third carbon introduces polarity and hydrogen-bonding capacity.

- Implications: The hydroxyl group may improve water solubility but reduce blood-brain barrier penetration compared to the non-hydroxylated target compound .

Halogen and Functional Group Variations

(a) (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Molecular Formula: C₉H₁₁FClNO₂

- Molecular Weight : 233.67

- Key Differences :

- Halogen : Fluorine replaces chlorine at the 4-position.

- Stereochemistry : Specified (R)-configuration at the second carbon.

- Implications : Fluorine’s electronegativity enhances aromatic ring stability and may alter pharmacokinetics (e.g., longer half-life). Stereochemistry impacts chiral recognition in biological systems .

(b) Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 266.72

- Implications : The indole moiety could enhance binding to serotonin or dopamine receptors, suggesting neuroactive applications distinct from chlorophenyl derivatives .

Protected Derivatives and Salt Forms

(a) (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- Molecular Formula : C₁₀H₂₀ClN₂O₄

- Molecular Weight : 279.74

- Key Differences :

- Boc Protection : A tert-butoxycarbonyl (Boc) group protects the secondary amine.

- Implications : The Boc group enhances stability during solid-phase peptide synthesis but requires acidic deprotection, limiting its use in sensitive reactions .

Biologische Aktivität

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride, often referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is C₁₀H₁₂ClNO₂·HCl. Its structure includes:

- An amino group that facilitates hydrogen bonding with biological molecules.

- A chlorophenyl moiety that participates in hydrophobic interactions, enhancing its binding affinity to various biological targets.

These structural features contribute to its solubility and reactivity, making it suitable for pharmaceutical applications.

The biological activity of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. This dual capability allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects .

Biological Activities

Research indicates that methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride exhibits several notable biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer agent .

- Mechanisms of Action : The compound's antiproliferative activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells. Research suggests that it may activate specific signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

- Cytotoxicity Studies : In one study, methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride was evaluated for its cytotoxic effects on HCT-116 (colon cancer) cells. The compound demonstrated an IC50 value indicating potent inhibitory activity compared to standard chemotherapeutic agents .

- Mechanistic Insights : Further investigations revealed that the compound's action involves modulation of key proteins associated with cell survival and proliferation. Specifically, it was found to interact with heat shock proteins (HSPs), which play a crucial role in cancer cell survival .

Applications in Medicinal Chemistry

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its high solubility and reactivity make it a valuable building block in medicinal chemistry for developing new therapeutics aimed at treating various diseases, particularly cancers .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.